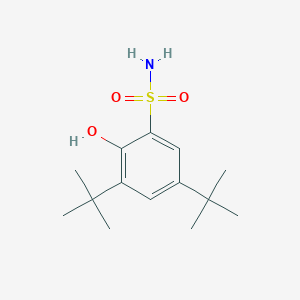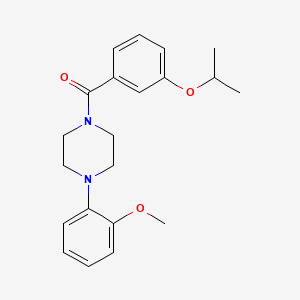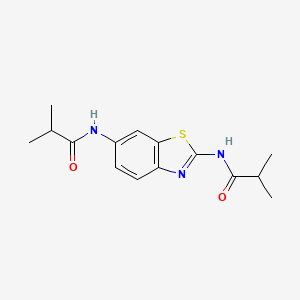
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide, also known as Tiron, is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. Tiron has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide exerts its antioxidant and metal chelating properties through multiple mechanisms. It can scavenge free radicals and reduce the level of ROS in cells. This compound can also chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and reduce the level of ROS in cells. This compound has also been found to chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable under various experimental conditions and can be easily dissolved in water or organic solvents. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, this compound can interfere with some assays, such as the ferrozine assay, which is commonly used to measure iron chelation.
Orientations Futures
There are several future directions for the research on 3,5-di-tert-butyl-2-hydroxybenzenesulfonamide. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its antioxidant and metal chelating properties. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water. Finally, the potential side effects of this compound need to be further investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. This compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis method. This compound has several advantages for lab experiments, but also has some limitations. Overall, this compound has great potential for therapeutic use and warrants further investigation.
Méthodes De Synthèse
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide can be synthesized by the reaction of 3,5-di-tert-butyl-2-hydroxybenzenesulfonyl chloride with ammonia in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has been extensively used in scientific research due to its antioxidant and metal chelating properties. It has been shown to protect cells from oxidative stress and reduce the level of reactive oxygen species (ROS) in cells. This compound has also been found to chelate metal ions, such as iron and copper, which can cause oxidative damage to cells. Therefore, this compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)19(15,17)18/h7-8,16H,1-6H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKLXBMUXAJGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
![2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)

![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)